(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate
CAS No.: 348165-32-2
Cat. No.: VC3263507
Molecular Formula: C15H21N3O4
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 348165-32-2 |
|---|---|
| Molecular Formula | C15H21N3O4 |
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m0/s1 |
| Standard InChI Key | ASGSCQCZBVODJB-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound with a specific stereochemistry, indicated by the "(S)" prefix. It is used primarily in research settings due to its potential applications in medicinal chemistry and pharmacology. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a pyrrolidine ring substituted with a 2-nitrophenyl group.
Synthesis and Chemical Reactivity
The synthesis of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate typically involves multi-step organic synthesis techniques. These steps require careful optimization for yield and purity, often involving purification techniques such as chromatography. The compound's reactivity can be explored through reactions typical of carbamates and nitrogen-containing heterocycles, which are significant in synthetic chemistry for modifying the compound or utilizing it in further synthetic pathways.
Biological Activities and Potential Applications
Compounds with similar structures to (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate often show activity in pharmacology, particularly in interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding their therapeutic potential and safety profile. The unique structure of this compound may allow for specific interactions with biological targets, making it valuable in medicinal chemistry.
Handling and Safety
Given its toxic classification, (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate requires careful handling and storage. It should be stored in a sealed container at temperatures between 2-7°C to maintain stability and prevent degradation. The compound is intended for research purposes only and should not be used as a pharmaceutical, food additive, or household product without proper authorization and safety precautions .
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate | C15H21N3O4 | Contains a nitro group; specific stereochemistry |
| Tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate | C15H20FN3O4 | Fluorine and nitro groups; different electronic properties |
| Tert-butyl N-[1-(4-fluorophenyl)pyrrolidin-3-yl]carbamate | C15H20FN3O4 | Lacks nitro group; potential differences in activity |
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